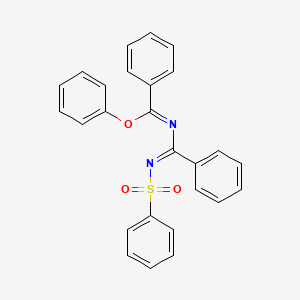
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester is an organic compound characterized by its complex structure, which includes benzenesulfonyl, phenyl, and benzimidic acid ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester typically involves multiple steps. One common method begins with the reaction of benzenesulfonyl chloride with aniline to form N-(benzenesulfonyl)aniline. This intermediate is then reacted with benzaldehyde to form N-(benzenesulfonylimino-phenyl-methyl)aniline. Finally, this compound is esterified with benzimidic acid phenyl ester under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the benzenesulfonyl and benzimidic acid ester groups.
Phenol Ether: Shares the aromatic ether structure but differs in functional groups.
Uniqueness
N-(Benzenesulfonylimino-phenyl-methyl)-benzimidic acid phenyl ester is unique due to its combination of benzenesulfonyl, phenyl, and benzimidic acid ester groups, which confer specific chemical properties and biological activities not found in simpler compounds.
Propriétés
Formule moléculaire |
C26H20N2O3S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
phenyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]benzenecarboximidate |
InChI |
InChI=1S/C26H20N2O3S/c29-32(30,24-19-11-4-12-20-24)28-25(21-13-5-1-6-14-21)27-26(22-15-7-2-8-16-22)31-23-17-9-3-10-18-23/h1-20H/b27-26?,28-25+ |
Clé InChI |
KSAJPVALNWFCIF-DMXPLVJRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/N=C(C3=CC=CC=C3)OC4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N=C(C3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
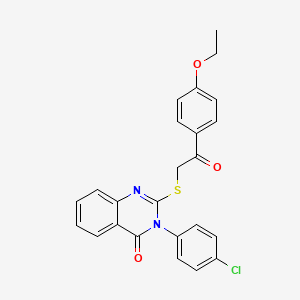

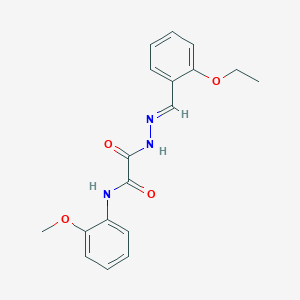
![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

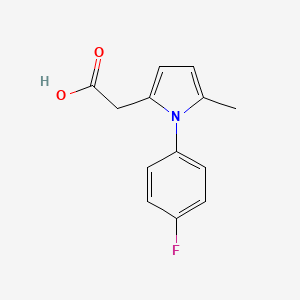


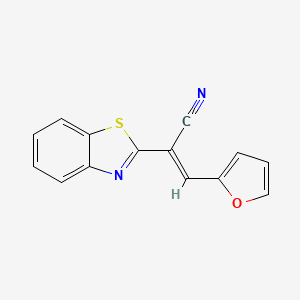
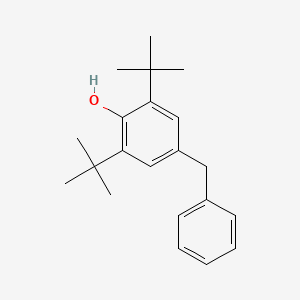
![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)
![[(6-Bromo-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B12002754.png)
